molecular formula C10H12N2O3 B14840906 5-Hydroxy-N1,N3-dimethylisophthalamide

5-Hydroxy-N1,N3-dimethylisophthalamide

Katalognummer: B14840906
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: ARPUKZJUJUYEPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-N1,N3-dimethylisophthalamide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group and two dimethylamino groups attached to an isophthalamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N1,N3-dimethylisophthalamide typically involves the reaction of 5-hydroxyisophthalic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-hydroxyisophthalic acid and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-N1,N3-dimethylisophthalamide.

    Reduction: Formation of N1,N3-dimethylisophthalamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-N1,N3-dimethylisophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and dimethylamino groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-N1,N1-dimethylisophthalamide: Similar structure but with different substitution patterns.

    N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide: Contains additional hydroxy and nitro groups.

    Iobitridol: A related compound used as a contrast agent in medical imaging.

Uniqueness

5-Hydroxy-N1,N3-dimethylisophthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

5-hydroxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-11-9(14)6-3-7(10(15)12-2)5-8(13)4-6/h3-5,13H,1-2H3,(H,11,14)(H,12,15)

InChI-Schlüssel

ARPUKZJUJUYEPV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=CC(=C1)O)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.